molecular formula C12H13ClN4O3S2 B1404412 3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide CAS No. 1365964-29-9

3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide

Cat. No. B1404412
M. Wt: 360.8 g/mol
InChI Key: NOXGHJLUAJSEAR-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,3,4-thiadiazole ring, which is a type of heterocycle. Heterocycles are rings that contain atoms of at least two different elements. In this case, the ring contains nitrogen, sulfur, and carbon atoms. Compounds containing 1,3,4-thiadiazole rings have been studied for a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds in the molecule, the connectivity of the atoms, and the molecular weight .

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamides represent a class of compounds with a wide range of clinical applications, including their roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications. Novel drugs such as apricoxib and pazopanib, which incorporate the sulfonamide group, demonstrate significant antitumor activity. This highlights the ongoing need for new sulfonamide compounds to serve as selective drugs targeting specific enzymes or receptors related to various diseases, including glaucoma, cancer, and other conditions (Carta, Scozzafava, & Supuran, 2012).

Antimicrobial and Antitumor Activities

The structural motif of thiadiazole, present in the compound of interest, is associated with a broad spectrum of biological activities. Thiadiazole derivatives are known for their antimicrobial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and antidiabetic properties. This underscores the versatility of thiadiazole-containing compounds in medicinal chemistry and drug discovery, suggesting potential areas of application for 3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide in addressing various health conditions (Pluta, Morak-Młodawska, & Jeleń, 2011).

Role in Enzyme Inhibition

The therapeutic potential of sulfonamides, including their efficacy as enzyme inhibitors, is a key area of research. For instance, sulfonamides are explored for their ability to inhibit cytochrome P450 isoforms, which plays a crucial role in drug metabolism and drug-drug interactions. This highlights the compound's potential utility in the development of novel therapeutic agents that can modulate enzyme activity to treat various diseases (Khojasteh et al., 2011).

properties

IUPAC Name

3-chloro-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O3S2/c1-8-15-16-12(21-8)17-22(19,20)10-4-2-9(3-5-10)14-11(18)6-7-13/h2-5H,6-7H2,1H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXGHJLUAJSEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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